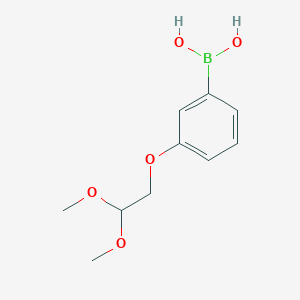

3-(2,2-Dimethoxyethoxy)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,2-Dimethoxyethoxy)phenylboronic acid: is an organoboron compound with the molecular formula C10H15BO5. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The presence of the boronic acid group makes it a valuable reagent in various chemical transformations.

Mécanisme D'action

Mode of Action

It’s worth noting that phenylboronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Result of Action

The compound’s potential involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in the formation of new carbon-carbon bonds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Dimethoxyethoxy)phenylboronic acid typically involves the reaction of 3-bromoanisole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The resulting boronic ester is then hydrolyzed to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(2,2-Dimethoxyethoxy)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Palladium catalysts: (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling.

Bases: such as potassium carbonate or sodium hydroxide.

Solvents: like DMF, toluene, or ethanol.

Oxidizing agents: like hydrogen peroxide for oxidation reactions.

Major Products:

Biaryl compounds: from Suzuki-Miyaura coupling.

Phenols: from oxidation reactions.

Substituted derivatives: from nucleophilic substitution.

Applications De Recherche Scientifique

Chemistry: 3-(2,2-Dimethoxyethoxy)phenylboronic acid is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling. It serves as a building block for the synthesis of complex molecules .

Biology and Medicine: In biological research, boronic acids are used for the detection and quantification of carbohydrates. They form reversible covalent bonds with diols, making them useful in the development of sensors and diagnostic tools .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals .

Comparaison Avec Des Composés Similaires

- Phenylboronic acid

- 3,5-Dimethoxyphenylboronic acid

- 4-Methoxyphenylboronic acid

Comparison: 3-(2,2-Dimethoxyethoxy)phenylboronic acid is unique due to the presence of the methoxyethoxy group, which enhances its solubility and reactivity compared to other boronic acids. This makes it particularly useful in reactions requiring high solubility and reactivity .

Activité Biologique

3-(2,2-Dimethoxyethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which has implications in various biological processes. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the presence of a phenyl group attached to a boronic acid functional group, along with a dimethoxyethoxy substituent. This structure contributes to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Its mechanism of action may involve:

- Inhibition of Enzymatic Activity : Boronic acids can act as inhibitors of proteases and other enzymes by forming stable complexes with their active sites.

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell growth and apoptosis, potentially making it a candidate for cancer therapy.

- Antimicrobial Properties : Some studies suggest that boronic acids exhibit antimicrobial activities, which could be beneficial in treating bacterial infections.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

- Anticancer Research : A study investigated the effects of phenylboronic acid derivatives on triple-negative breast cancer (TNBC). The compounds exhibited significant tumor growth inhibition rates exceeding 90% in mouse models. The study highlighted the importance of the boronic acid moiety in enhancing therapeutic efficacy while minimizing toxicity to normal tissues .

- Enzyme Interaction Studies : Research has shown that boronic acids can effectively inhibit serine proteases, which are crucial in various pathological conditions. The interaction between this compound and these enzymes was characterized using kinetic assays, revealing competitive inhibition patterns .

- Antimicrobial Activity Assessment : A series of experiments demonstrated the compound's effectiveness against Gram-positive bacteria. The mechanism was linked to its ability to form complexes with bacterial cell wall components, disrupting their integrity and function .

Propriétés

IUPAC Name |

[3-(2,2-dimethoxyethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO5/c1-14-10(15-2)7-16-9-5-3-4-8(6-9)11(12)13/h3-6,10,12-13H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCZXKOQEXIQLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC(OC)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629629 |

Source

|

| Record name | [3-(2,2-Dimethoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-35-7 |

Source

|

| Record name | [3-(2,2-Dimethoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.